molecular formula C13H17NO2 B140145 L-threo-Ritalinic Acid CAS No. 54631-24-2

L-threo-Ritalinic Acid

カタログ番号: B140145
CAS番号: 54631-24-2
分子量: 219.28 g/mol
InChIキー: INGSNVSERUZOAK-RYUDHWBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-threo-Ritalinic Acid is an organic compound that features a phenyl group and a piperidinyl group attached to an acetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-Ritalinic Acid typically involves the following steps:

    Formation of the Piperidinyl Group: The piperidinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Esterification to Methylphenidate

L-threo-Ritalinic acid undergoes acid-catalyzed esterification with methanol to form l-threo-methylphenidate (Ritalin®), a pharmacologically active compound. This reaction is critical in pharmaceutical synthesis and involves the following parameters:

Parameter Conditions Yield/Conversion Source
CatalystHydrogen chloride (HCl) or HBr; HCl preferred42.2–95.0% yield
Temperature10–45°C (optimal: 30–40°C)91.7–98.5% conversion
SolventAnhydrous methanol (water content <0.1%)
Molar ratio (acid: HCl)1:1.1 to 1:6 (ritalinic acid:HCl)Higher ratios improve yield

Mechanism :

  • Protonation of the carboxylic acid group by HCl, followed by nucleophilic attack by methanol.

  • Water removal via acid catalyst (acts as a dehydrating agent) shifts equilibrium toward ester formation.

  • Side reactions : Addition of orthoesters (e.g., trimethyl orthoacetate) at reaction initiation reduces yields by sequestering HCl and generating side products like methyl (2-piperidinyl)acetate derivatives .

Resolution via Diastereomeric Salt Formation

This compound is resolved from its racemic mixture (dthis compound) using chiral tartaric acid derivatives. This process exploits differential solubility of diastereomeric salts:

Step Conditions Outcome Source
Tartaric acid derivative(+)-Dibenzoyl-D-tartaric acid (1.06 eq) in methanolPreferential crystallization
Solvent systemMethanol-water (60:40)d-threo salt precipitation
TemperatureReflux (78–85°C), followed by cooling to 20–25°C132 g salt from 100 g dl
AcidificationHCl in toluene, followed by acetone additionIsolated l-threo-HCl

Key observations :

  • This compound hydrochloride precipitates at 5–10°C after acidification.

  • Mother liquors from resolution steps are recycled to recover resolving agents .

Hydrolysis of Methylphenidate to Ritalinic Acid

While not a direct reaction of this compound, its formation via enzymatic hydrolysis of methylphenidate is pharmacologically significant:

Parameter Conditions Outcome Source
EnzymeCarboxylesterase 1 (CES1) in liverStereoselective hydrolysis
Substratel-threo-methylphenidateInactive ritalinic acid
RateRapid de-esterification (t<sub>1/2</sub> ~2–3 hours)Plasma ratio (RA:MPH) = 25:1

Implications :

  • Hydrolysis by CES1 explains why l-threo-methylphenidate exhibits lower plasma concentrations compared to the active d-threo enantiomer .

Side Reactions and Byproduct Formation

Under non-optimal esterification conditions, this compound participates in undesired reactions:

Condition Byproduct Mitigation Source
Early orthoester additionMethyl (2-piperidinyl)acetate derivativesAdd orthoester post 20 hr
High temperature (>60°C)Degradation products (unspecified)Maintain <45°C

Example :

  • Trimethyl orthoacetate reacts with ritalinic acid at 60°C, reducing methylphenidate yields to <5% and generating Scheme 4 byproducts .

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal structural features influencing reactivity:

Property Observation Implication Source
Crystal systemMonoclinic (P2<sub>1</sub>/n)Hydrogen-bonded dimers
Antiperiplanar CH groupsHOOC-CH-CH<sub>py</sub> arrangement (py = pyridine)Minimizes steric strain

The antiperiplanar conformation stabilizes the molecule during reactions, favoring esterification at the carboxylic acid group .

科学的研究の応用

Introduction to L-threo-Ritalinic Acid

This compound, a metabolite of methylphenidate (MPH), is gaining attention in pharmacological research due to its unique properties and potential applications. Methylphenidate, commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD), exists as a racemic mixture of d-threo and l-threo enantiomers. While the d-threo isomer is primarily responsible for the therapeutic effects, this compound has been studied for its metabolic pathways and pharmacokinetics.

Pharmacokinetic Studies

This compound is significant in understanding the pharmacokinetics of methylphenidate. Research indicates that this compound may influence the overall pharmacological profile of methylphenidate by contributing to plasma concentrations, especially in certain individuals. A study demonstrated that in some subjects, the concentration of l-threo-methylphenidate was detectable alongside its d-counterpart, suggesting its role in medication adherence and efficacy monitoring .

Chiral Analysis in Forensic Toxicology

This compound plays a crucial role in forensic toxicology, particularly in the enantioselective determination of methylphenidate and its metabolites in biological samples. A validated method using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the quantification of both enantiomers in blood samples, aiding in postmortem investigations and understanding drug interactions .

Research on Enantioselective Metabolism

Studies have shown that different enzymes exhibit varying preferences for the metabolism of methylphenidate's enantiomers. This compound has been implicated in these studies as researchers explore how liver enzymes preferentially hydrolyze different enantiomers, impacting therapeutic outcomes and side effects .

Potential Therapeutic Insights

Although primarily recognized as a metabolite, this compound's pharmacological properties are under investigation. Its lower activity compared to d-threo may suggest potential roles in modulating responses to methylphenidate treatment, warranting further exploration into its therapeutic implications .

Research Use Only

This compound is primarily available for research purposes and is not intended for diagnostic or therapeutic use outside of controlled studies . This emphasizes the need for continued research to fully understand its implications and potential applications within clinical settings.

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFocus AreaKey Findings
PharmacokineticsThis compound concentrations significantly correlated with d-threo-methylphenidate levels; potential influence on medication adherence.
Forensic ToxicologyDeveloped an LC-MS/MS method for quantifying enantiomers; found l-ritalinic acid present at higher concentrations than d-forms in some samples.
Enantioselective MetabolismRevealed differences in enzyme activity between liver and plasma; implications for understanding drug metabolism variability among individuals.

作用機序

The mechanism of action of L-threo-Ritalinic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Similar Compounds

  • (2S)-2-Amino-2-phenylethanoyl]amino}acetic acid
  • (2S)-2-Amino-2-phenylacetic acid

Uniqueness

L-threo-Ritalinic Acid is unique due to the presence of both a phenyl group and a piperidinyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

生物活性

L-threo-Ritalinic Acid, a metabolite of methylphenidate (MPH), has garnered attention in pharmacological research due to its biological activity and implications in clinical settings, particularly for Attention Deficit Hyperactivity Disorder (ADHD). This article explores the biological activity of this compound, including its pharmacokinetics, enantioselectivity, and therapeutic potential, supported by relevant data tables and case studies.

Overview of this compound

This compound is one of the two enantiomers produced during the metabolic conversion of MPH. The other enantiomer, D-threo-Ritalinic Acid, is generally recognized as having more significant pharmacological effects. Understanding the biological activity of this compound is crucial for comprehending the full pharmacodynamic profile of MPH.

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated through various studies. One notable study assessed the plasma concentrations of both L- and D-threo-Ritalinic Acids following oral administration of MPH. The results indicated that D-threo-Ritalinic Acid concentrations were significantly higher than those of this compound, with a ratio averaging 25-fold in favor of the D-enantiomer .

Table 1: Pharmacokinetic Parameters of Ritalinic Acids

ParameterD-threo-Ritalinic AcidThis compound
Average Plasma Concentration6-126 ng/mLLow concentrations
AUC (Area Under Curve)Higher than L-isomerLower than D-isomer
Half-life~2.8 hoursShorter duration

Enantioselectivity and Biological Activity

Research has demonstrated that the biological activity of MPH is predominantly attributed to its D-threo isomer. In contrast, this compound exhibits minimal pharmacological effects compared to its D counterpart. A study using microdialysis in rats showed that D-MPH significantly increased extracellular dopamine levels in the striatum, whereas L-MPH did not produce a comparable effect .

Case Study: Clinical Implications

A clinical study involving healthy volunteers receiving a single oral dose of MPH revealed that while D-threo-MPH was detectable for at least 15 hours post-dose, L-threo-MPH was only measurable in a subset of subjects and typically at low concentrations . This variability highlights the potential for this compound to contribute to overall plasma concentrations without exerting significant therapeutic effects.

The mechanism by which this compound operates is less understood compared to D-threo-MPH. However, it is known that both enantiomers interact with dopamine transporters, albeit with different affinities. Studies have reported that the IC50 values for L-MPH at various transporters are significantly higher than those for D-MPH, indicating a reduced efficacy .

特性

IUPAC Name

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314194
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129389-68-0
Record name L-threo-Ritalinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129389-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-threo-Ritalinic Acid
Reactant of Route 2
L-threo-Ritalinic Acid
Reactant of Route 3
L-threo-Ritalinic Acid
Reactant of Route 4
Reactant of Route 4
L-threo-Ritalinic Acid
Reactant of Route 5
L-threo-Ritalinic Acid
Reactant of Route 6
L-threo-Ritalinic Acid
Customer
Q & A

Q1: How is L-threo-Ritalinic Acid formed in the body?

A: this compound is primarily formed through the metabolism of D-threo-methylphenidate (the active component of the drug Ritalin) in the body. This metabolic conversion is mainly facilitated by esterases present in human plasma. []

Q2: Why is it important to study the individual enantiomers of threo-methylphenidate and their metabolites?

A: Studying the individual enantiomers, like this compound, helps researchers understand the specific pharmacological activity and metabolic pathways of each form. This is crucial because enantiomers can exhibit different biological effects. For instance, research indicates that the D-enantiomer of threo-methylphenidate is primarily responsible for the therapeutic effects in treating ADHD. [] Understanding the enantiospecific properties can lead to the development of more targeted and effective medications.

Q3: What analytical techniques are used to study this compound?

A: High-performance liquid chromatography (HPLC) is a key technique used to separate and quantify this compound, especially in biological samples like plasma. Researchers often employ chiral stationary phases in HPLC to distinguish between the enantiomers of ritalinic acid. [] Additionally, the development of Carbon-11 labeled forms of threo-methylphenidate enables researchers to study its distribution and interaction with the brain using positron emission tomography (PET). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。